7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with significant interest in the fields of medicinal and synthetic chemistry.
Mechanism of Action
Target of Action
The primary targets of 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that the compound interacts with its targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds to which this molecule belongs, have shown diverse spectrum of biological activities
Pharmacokinetics
The compound’s bioavailability, half-life, and other pharmacokinetic parameters are subjects of ongoing research .
Result of Action
Compounds in the pyrazolo[1,5-a]pyrimidine class have shown potential for anti-inflammatory, anti-tumor, antimycobacterial, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with various reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group allows for substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tumor, anti-inflammatory, and antimicrobial agent.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine include:
- 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Pyrazolo[3,4-d]pyrimidines
Uniqueness
What sets this compound apart is its hydrazinyl group, which imparts unique reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying its interactions with biological systems .
Properties
IUPAC Name |
(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-9-7-12(17-14)18-13(16-9)11(8-15-18)10-5-3-2-4-6-10/h2-8,17H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHAUCFCUSLQEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NN)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365409 | |
Record name | 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58347-29-8 | |
Record name | 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.